molecular formula C11H14O3 B061385 (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane CAS No. 187102-96-1

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane

Cat. No.: B061385
CAS No.: 187102-96-1
M. Wt: 194.23 g/mol
InChI Key: CUEOVEALVHXHJR-NFJWQWPMSA-N
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Description

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is a chiral compound belonging to the class of 1,3-dioxolanes. These compounds are characterized by a five-membered ring containing two oxygen atoms. The presence of a hydroxyethyl group and a phenyl group attached to the dioxolane ring makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane can be achieved through a stereoselective formation process. One common method involves the oxidation of alkenes using hypervalent iodine reagents. This process includes the assembly of three components: an alkene, a carboxylic acid, and a silyl enol ether. The reaction proceeds via the generation of a 1,3-dioxolan-2-yl cation intermediate, which is then trapped by the silyl enol ether to form the desired dioxolane product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using hypervalent iodine reagents. The process is optimized for high yield and purity, ensuring that the stereoselectivity is maintained throughout the production.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the dioxolane ring.

    Substitution: The hydroxyethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hypervalent iodine reagents are commonly used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various substituted dioxolanes, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of (4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The phenyl group adds hydrophobic character, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolane: A simpler compound without the hydroxyethyl and phenyl groups.

    2-Phenyl-1,3-dioxolane: Lacks the hydroxyethyl group.

    4-(2-Hydroxyethyl)-1,3-dioxolane: Lacks the phenyl group.

Uniqueness

(4R)-4-(2-Hydroxyethyl)-2-phenyl-1,3-dioxolane is unique due to the presence of both the hydroxyethyl and phenyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(4R)-2-phenyl-1,3-dioxolan-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c12-7-6-10-8-13-11(14-10)9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEOVEALVHXHJR-NFJWQWPMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC(O1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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